molecular formula C24H28N2O4S2 B2832100 methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 367908-51-8

methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2832100
CAS RN: 367908-51-8
M. Wt: 472.62
InChI Key: BQLOSQRTOJZFOO-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4S2 and its molecular weight is 472.62. The purity is usually 95%.
BenchChem offers high-quality methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

The antitumor properties of benzothiazoles, which share structural similarities with the compound , have been widely studied. Benzothiazoles have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve drug metabolism, with N-acetylation and oxidation being significant metabolic transformations. Such findings suggest the potential of methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in cancer research, particularly in understanding its metabolic pathways and therapeutic efficacy (Chua et al., 1999).

Catalytic Processes

Research into ligands and their complexes, including those with tert-butyl groups, has demonstrated significant catalytic activities and enantioselectivities in reactions such as asymmetric hydrogenation. These studies are crucial for the development of new catalytic systems that can be applied in the synthesis of chiral pharmaceutical ingredients, indicating the compound's relevance in facilitating efficient and selective chemical transformations (Imamoto et al., 2012).

Biological Activity and Mechanistic Studies

The investigation into the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones showcases the potential antimicrobial activities of compounds structurally related to methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These studies underline the importance of understanding the chemical properties and biological interactions of such compounds, which could lead to the development of new antimicrobial agents (Chavan & Pai, 2007).

properties

IUPAC Name

methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-24(2,3)13-9-10-14-17(11-13)32-22(20(14)23(29)30-4)26-19(27)12-18-21(28)25-15-7-5-6-8-16(15)31-18/h5-8,13,18H,9-12H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOSQRTOJZFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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